molecular formula C11H12BrNO2 B14874482 5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one

5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one

Cat. No.: B14874482
M. Wt: 270.12 g/mol
InChI Key: DAAVLAQZYVATDC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one is a heterocyclic organic compound that features a bromophenyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions to form the corresponding oxazolidinone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include oxazolidinediones.

    Reduction Reactions: Products include amine derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-(4-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)

InChI Key

DAAVLAQZYVATDC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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